4-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol
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Overview
Description
4-({Bicyclo[221]heptan-2-yl}amino)cyclohexan-1-ol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar bicyclic compounds often involves scalable catalytic processes that can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
4-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure and are used in the synthesis of bioactive molecules.
7-Oxabicyclo[2.2.1]heptanes: Known for their interesting biological activity and synthesized via Diels-Alder reactions.
Uniqueness
4-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol is unique due to its specific bicyclic structure and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C13H23NO |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H23NO/c15-12-5-3-11(4-6-12)14-13-8-9-1-2-10(13)7-9/h9-15H,1-8H2 |
InChI Key |
GRGSFIPWMCARJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2CC3CCC2C3)O |
Origin of Product |
United States |
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